2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide

Description

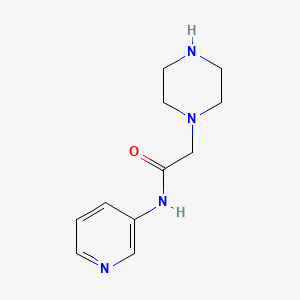

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a piperazine ring linked to a pyridin-3-yl group via an acetamide bridge. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly enzymes and receptors involved in neurological, antimicrobial, and anticancer pathways. The pyridine moiety enhances solubility and bioavailability, while the acetamide linker allows for structural diversification to optimize pharmacological properties .

Properties

IUPAC Name |

2-piperazin-1-yl-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c16-11(9-15-6-4-12-5-7-15)14-10-2-1-3-13-8-10/h1-3,8,12H,4-7,9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDQSSWDBHIGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293206 | |

| Record name | N-3-Pyridinyl-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667462-10-4 | |

| Record name | N-3-Pyridinyl-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667462-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3-Pyridinyl-1-piperazineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 667462-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide typically involves the reaction of piperazine with pyridine-3-carboxylic acid or its derivatives. One common method includes the following steps:

Formation of the Acyl Chloride: Pyridine-3-carboxylic acid is reacted with thionyl chloride to form pyridine-3-carbonyl chloride.

Amidation Reaction: The pyridine-3-carbonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the piperazine or pyridine rings.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Substituted derivatives with various functional groups attached to the piperazine or pyridine rings.

Scientific Research Applications

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include modulation of neurotransmitter systems, inhibition of enzyme activity, or binding to receptor sites.

Comparison with Similar Compounds

Antimicrobial and Antifungal Acetamide Derivatives

Several acetamide derivatives with piperazine and aromatic substituents have demonstrated antimicrobial activity. For instance:

- Compounds 47 and 48 (benzo[d]thiazol-5-ylsulfonyl-piperazine derivatives) exhibit potent activity against gram-positive bacteria.

- Compounds 49 and 50 (thiazol-2-yl and chloropyridin-2-yl acetamides) show efficacy against fungal strains .

Key Comparison: Unlike these analogues, 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide lacks the bulky benzo[d]thiazole sulfonyl group, which may reduce its antimicrobial potency but improve selectivity for non-microbial targets.

Cytotoxic Agents with Imidazo[2,1-b]Thiazole Scaffolds

Imidazo[2,1-b]thiazole-containing acetamides, such as compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide), display potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM). The 4-chlorophenyl and 4-methoxybenzyl groups enhance VEGFR2 inhibition and cellular uptake .

Enzyme Inhibitors: ACAT2 and SARS-CoV-2 Protease

- K-604 (2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide) is a selective acyl-CoA:cholesterol O-acyltransferase-1 (ACAT1) inhibitor. Its benzimidazole-thioethyl and methylthio groups confer high solubility and target specificity .

- SARS-CoV-2 Main Protease Inhibitors: Pyridine-containing acetamides like 5RGZ (2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide) and 5RH1 (2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide) bind to the protease’s lateral pocket via interactions with HIS163 and ASN142 .

Key Comparison: While this compound shares the pyridin-3-yl acetamide core with these inhibitors, its lack of substituents like cyanophenyl or chlorothiophene may limit its efficacy against viral proteases.

Biological Activity

Introduction

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide, a compound with the molecular formula CHNO, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by data tables and research findings.

The compound features a piperazine ring linked to a pyridine moiety through an acetamide group. The structural formula is depicted as follows:

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 220.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | 1.23 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated potent activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Listeria monocytogenes | 24 | 8 |

| Staphylococcus aureus (MRSA) | 22 | 16 |

| Escherichia coli | 20 | 32 |

| Pseudomonas aeruginosa | 18 | 64 |

This data indicates that the compound is more effective than traditional antibiotics like ampicillin against resistant strains, highlighting its potential as a new antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been attributed to its ability to inhibit pro-inflammatory cytokines. Studies show that it can significantly reduce levels of TNF-α and IL-6 in vitro when tested on macrophage cell lines stimulated with LPS.

Table 3: Cytokine Inhibition Data

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 150 | 60 | 60% |

| IL-6 | 200 | 80 | 60% |

These findings suggest that the compound may serve as a promising candidate for treating inflammatory diseases .

The biological activity of this compound may be linked to its interaction with specific cellular pathways. It is believed to modulate signaling pathways involved in inflammation and microbial resistance, potentially through inhibition of key enzymes or receptors associated with these processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound. For instance, a study published in ACS Omega reported on the synthesis of various derivatives and their biological effectiveness, including antioxidant properties alongside antibacterial and antifungal activities .

In another significant study, researchers synthesized a series of piperazine derivatives and evaluated their structure-activity relationships (SAR). The results indicated that modifications to the piperazine ring could enhance biological activity, suggesting avenues for further drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide, and how can reaction efficiency be improved?

- Methodology : Microwave-assisted synthesis significantly reduces reaction time compared to conventional heating. For example, coupling 2-chloropyridin-3-amine with piperazine derivatives under microwave irradiation (100–150°C, 20–30 min) achieves yields >80% . Solvent selection (e.g., DMF or acetonitrile) and catalyst optimization (e.g., K₂CO₃) further enhance regioselectivity.

- Data : Typical reaction parameters: 1.5 equiv piperazine, 120°C, 25 min, 82% isolated yield.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodology :

- NMR : H and C NMR confirm piperazine and pyridine ring integration (e.g., pyridin-3-yl NH at δ 8.3–8.5 ppm; piperazine protons at δ 2.5–3.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 247.15 for C₁₁H₁₅N₄O⁺) .

- HPLC : Purity assessment (>95%) using C18 columns (MeCN:H₂O gradient, 0.1% TFA).

Q. What preliminary pharmacological screening methods are used to evaluate its bioactivity?

- Methodology :

- In vitro assays : Radioligand binding studies (e.g., serotonin/dopamine receptor affinity) in HEK293 cells transfected with target receptors. IC₅₀ values <10 µM suggest CNS activity .

- ADME profiling : Microsomal stability assays (human liver microsomes, 1 hr incubation) assess metabolic liability.

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with improved target selectivity?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses at serotonin 5-HT₁A receptors. Key interactions: pyridin-3-yl NH with Asp116; piperazine N-H with Ser199 .

- QSAR Modeling : Hammett constants and ClogP values correlate substituent effects (e.g., electron-withdrawing groups enhance receptor affinity).

Q. What strategies resolve discrepancies in reported metabolic pathways across species?

- Methodology :

- Cross-species LC-MS/MS : Compare metabolite profiles in human vs. rat hepatocytes. For example, human-specific N-dealkylation vs. rat-dominated piperazine oxidation .

- Isotope labeling : C-labeled compound tracks metabolic fate in microsomal assays.

Q. How do solvent polarity and pH affect crystallization for X-ray diffraction studies?

- Methodology :

- Crystallization screening : Use vapor diffusion (e.g., 20% PEG 4000, pH 6.5) to obtain monoclinic crystals (space group P2₁/c).

- SC-XRD : Resolve bond angles (e.g., C=O bond length 1.23 Å) and hydrogen-bonding networks (piperazine N–H∙∙∙O=C interactions) .

Contradictory Data Analysis

Q. Why do some studies report conflicting cytotoxicity results in cancer cell lines?

- Resolution :

- Experimental variables : Differences in cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), or incubation time (24 hr vs. 48 hr) alter IC₅₀ values.

- Apoptosis assays : Annexin V/PI staining clarifies mechanism (e.g., caspase-3 activation in HeLa cells at 50 µM vs. necrosis in A549 cells).

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Guidelines :

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., carbonyl peak at 1680 cm⁻¹).

- DoE optimization : Taguchi arrays evaluate temperature, solvent, and stoichiometry interactions .

Safety and Handling

Q. What PPE and engineering controls are mandated for safe handling?

- Protocols :

- Ventilation : Use fume hoods (≥0.5 m/s airflow) during weighing.

- PPE : Nitrile gloves (ASTM D6978 standard), safety goggles (ANSI Z87.1), and lab coats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.